(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Description
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a chiral amino acid derivative featuring a tert-butoxy group at the C2 position and an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino group at C2. The R-configuration at C2 confers stereochemical specificity, making it valuable in peptide synthesis and medicinal chemistry for designing enantioselective compounds. The tert-butoxy group enhances steric bulk and solubility in organic solvents, while the Fmoc group enables orthogonal deprotection under mild basic conditions (e.g., piperidine) .
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-19(20(24)25)12-23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
InChI Key |
IURXNFCAOJRKLI-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butoxy group. This is done by reacting the Fmoc-protected amino acid with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butoxy group can be removed under acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with the carboxyl group of another amino acid to form a peptide bond.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
tert-Butoxy Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Peptide Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotected Amino Acid: Removal of protecting groups yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Scientific Research Applications
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: As a protected amino acid, it is a crucial building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
Biochemistry: Employed in the study of protein structure and function.
Industrial Applications: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The primary mechanism of action of (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butoxy group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Stereochemical Variants
- (2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid (Enamine #EN300-26619734): Structural Differences: S-configuration at C2, R at C3, additional methyl and oxo groups. Impact: The oxo group introduces a ketone functionality, altering reactivity in nucleophilic acyl substitutions. Applications: Suitable for ketone-mediated bioconjugation or as a constrained building block.
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1): Structural Differences: S-configuration at C2, o-tolyl (2-methylphenyl) substituent at C3. Impact: The aromatic o-tolyl group enhances π-π stacking interactions, improving stability in hydrophobic environments. The S-configuration may limit compatibility with enzymes preferring R-forms .
Functional Group Modifications
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid (CAS 73724-43-3): Structural Differences: Tert-butyldisulfanyl (-S-S-tBu) group replaces tert-butoxy. Impact: The disulfide bond enables redox-responsive behavior, useful in drug delivery systems. However, it introduces instability under reducing conditions . Applications: Disulfide bond formation in protein engineering or prodrug activation.
- (2S)-2-[(tert-Butoxycarbonyl)amino]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid: Structural Differences: Boc (tert-butoxycarbonyl) protection at C2, hydroxyl group at C3. Impact: Dual protection (Boc and Fmoc) allows sequential deprotection. The hydroxyl group increases hydrophilicity, improving aqueous solubility but complicating SPPS due to hydrogen bonding .
Aromatic and Heterocyclic Derivatives
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid (CAS 268731-06-2): Structural Differences: Benzyl side chain with Boc-protected aminomethyl group. Impact: The aromatic ring and Boc group enable site-specific modifications (e.g., click chemistry). Increased molecular weight (516.58 g/mol) may affect permeability .
- (2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Structural Differences: Free amino group on the phenyl ring. Impact: The primary amine allows post-synthetic functionalization (e.g., acylation), but requires protection during SPPS to prevent side reactions .
Orthogonal Protection Strategies
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid (CAS 178924-05-5): Structural Differences: Allyloxycarbonyl (Alloc) group at C3. Impact: Alloc is cleaved under mild palladium-catalyzed conditions, enabling orthogonal deprotection. Ideal for synthesizing branched peptides .
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid (CAS 77128-73-5): Structural Differences: Methylation of the Fmoc-protected amino group. Impact: Reduced nucleophilicity at the nitrogen, hindering coupling reactions. Useful for studying steric effects in enzymatic recognition .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features | Applications |
|---|---|---|---|---|---|
| (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | - | C₂₂H₂₅NO₅* | 403.44 | R-configuration, tert-butoxy, Fmoc-amide | Peptide synthesis, chiral intermediates |
| (2S,3R)-4-(tert-butoxy)-2-(Fmoc-amino)-3-methyl-4-oxobutanoic acid | EN300-26619734 | C₂₃H₂₈NO₆ | 438.48 | Oxo group, methyl substituent | Bioconjugation |
| (R)-2-(Fmoc-amino)-3-(tert-butyldisulfanyl)propanoic acid | 73724-43-3 | C₂₂H₂₅NO₄S₂ | 431.58 | Disulfide bond | Redox-responsive systems |
| (R)-2-(Fmoc-amino)-3-(4-(Boc-aminomethyl)phenyl)propanoic acid | 268731-06-2 | C₃₀H₃₂N₂O₆ | 516.58 | Aromatic Boc-protected side chain | Site-specific modifications |
| (R)-2-(Fmoc-amino)-3-(Alloc-amino)propanoic acid | 178924-05-5 | C₂₂H₂₂N₂O₆ | 410.42 | Allyloxycarbonyl group | Orthogonal peptide synthesis |
*Hypothetical formula based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
